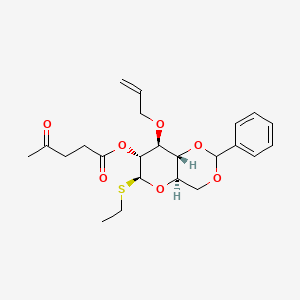
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes multiple functional groups such as allyl, benzylidene, levulinoyl, and thio groups attached to a glucopyranoside backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzylidene to form a benzylidene acetal.
Introduction of Allyl Group: The allyl group is introduced at the 3-O position through an allylation reaction.
Levulinoylation: The levulinoyl group is introduced at the 2-O position using levulinic acid or its derivatives.
Thio Group Introduction: The thio group is introduced at the 1-position using thioglycosylation reactions.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The levulinoyl group can be reduced to form hydroxyl derivatives.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols or diols.
Substitution: Thioethers or amines.
科学的研究の応用
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Synthetic Carbohydrate Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in glycosylation processes.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of therapeutic agents.
Industrial Applications: Used in the development of novel materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside is primarily related to its ability to participate in glycosylation reactions. The thio group at the 1-position allows it to act as a glycosyl donor, facilitating the formation of glycosidic bonds with acceptor molecules. This makes it a valuable tool in the synthesis of glycosides and other carbohydrate derivatives.
類似化合物との比較
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside can be compared with other similar compounds such as:
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-naphthylmethyl-1-thio-beta-D-glucopyranoside: Similar structure but with a naphthylmethyl group instead of a levulinoyl group.
Ethyl 3-O-allyl-4,6-O-benzylidene-beta-D-thiogalactopyranoside: Similar structure but with a galactopyranoside backbone instead of a glucopyranoside backbone.
特性
分子式 |
C23H30O7S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate |
InChI |
InChI=1S/C23H30O7S/c1-4-13-26-20-19-17(14-27-22(30-19)16-9-7-6-8-10-16)28-23(31-5-2)21(20)29-18(25)12-11-15(3)24/h4,6-10,17,19-23H,1,5,11-14H2,2-3H3/t17-,19-,20+,21-,22?,23+/m1/s1 |
InChIキー |
OGWFYSHNLIMWKF-DLOUCXPLSA-N |
異性体SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)OC(=O)CCC(=O)C |
正規SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OC(=O)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)



![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)
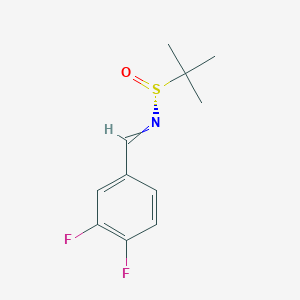
![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

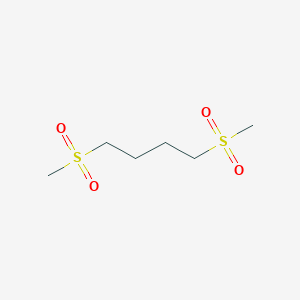
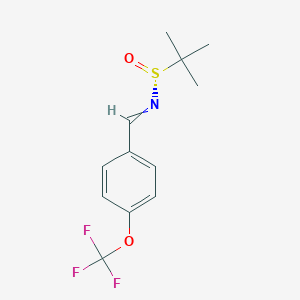
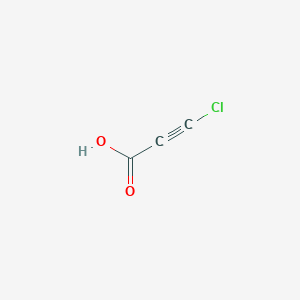
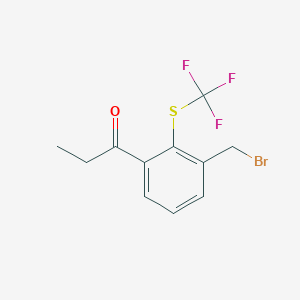
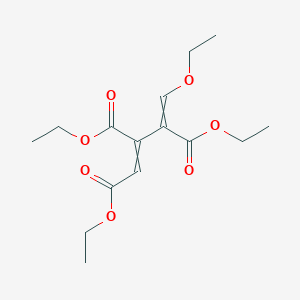
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
